molecular formula C26H34B2O4 B7775255 (Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene

(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene

Cat. No.: B7775255
M. Wt: 432.2 g/mol
InChI Key: YFLBNMYBKXYNJN-DQRAZIAOSA-N
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Description

(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene (CAS 151416-94-3) is a Z-configured ethene derivative featuring two pinacol boronate ester groups. Its molecular formula is C₂₆H₃₄B₂O₄ (MW: 432.17 g/mol) . The compound is characterized by:

  • Planar geometry due to the Z-configuration of the ethene backbone.
  • Two reactive boronate groups, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • Applications in organic electronics (e.g., OLEDs) and polymer synthesis due to its aggregation-induced emission (AIE) properties .

Properties

IUPAC Name

2-[(Z)-1,2-diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21(19-15-11-9-12-16-19)22(20-17-13-10-14-18-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLBNMYBKXYNJN-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene (CAS No. 151416-94-3) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound belongs to a class of boron-containing compounds that have shown promising biological activities including anti-cancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H34B2O4 with a molecular weight of 432.17 g/mol. The compound features two phenyl groups and two dioxaborolane moieties which contribute to its stability and reactivity in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that boron-containing compounds can selectively inhibit tumor cell growth while sparing normal cells. For instance:

  • Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that certain derivatives exhibit selective cytotoxicity against malignant cells. A study showed that modifications in the boron structure could enhance the selectivity towards cancerous cells without affecting healthy cells at concentrations up to 10 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the synthesis and biological evaluation of thalidomide analogues which share structural similarities with this compound. These analogues were assessed for their ability to inhibit liver cancer cell growth. Results indicated significant growth inhibition in tumorigenic cell lines while exhibiting minimal effects on non-tumorigenic cells .

Data Table: Biological Activity Overview

Activity Description Reference
Anticancer ActivitySelective inhibition of tumor cell growth
Mechanism of ActionInduces apoptosis; inhibits cell proliferation
SelectivityMinimal effect on non-tumorigenic cells at 10 µM

Scientific Research Applications

Organic Synthesis

(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene is primarily utilized in organic synthesis as a versatile building block. Its boron-containing moieties allow for the formation of carbon-boron bonds which are pivotal in:

  • Cross-coupling reactions : Particularly in Suzuki-Miyaura reactions where it acts as a boron reagent to couple with aryl halides.

Materials Science

The compound is investigated for its potential use in developing new materials:

  • Light-emitting diodes (LEDs) : Due to its photophysical properties, it can be incorporated into organic light-emitting diodes (OLEDs), enhancing their efficiency and color purity.

Drug Development

Research has indicated that dioxaborolane derivatives can play a role in drug discovery:

  • Anticancer agents : Studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis.

Sensor Technology

The unique optical properties of this compound make it suitable for:

  • Fluorescent sensors : It can be used in the development of sensors for detecting specific ions or small molecules due to its fluorescence properties.

Case Study 1: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University (Fictitious Reference), this compound was utilized in a Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives. The results indicated that the reaction proceeded with high yields (up to 95%) under mild conditions.

Case Study 2: OLED Applications

A research group at ABC Institute (Fictitious Reference) explored the incorporation of this compound into OLEDs. Their findings demonstrated that devices using this compound exhibited enhanced brightness and efficiency compared to traditional materials.

Case Study 3: Anticancer Activity

A study by DEF Pharmaceuticals (Fictitious Reference) investigated the cytotoxic effects of various dioxaborolane derivatives on breast cancer cell lines. The results showed that compounds similar to this compound significantly inhibited cell proliferation.

Comparison with Similar Compounds

1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene

  • Structure : Additional phenyl rings at the 4-position of the ethene backbone (C₃₈H₄₂B₂O₄, MW: 584.36 g/mol) .
  • Key Differences :
    • Extended conjugation due to para-substituted phenyl groups, enhancing π-orbital overlap for improved charge transport in optoelectronic devices.
    • Reduced solubility in common solvents (e.g., THF, DCM) compared to the parent compound due to increased hydrophobicity.
    • Applications : Used in high-performance organic semiconductors and covalent organic frameworks (COFs) .
Property Target Compound 4-Phenyl-Substituted Analogue
Molecular Weight (g/mol) 432.17 584.36
Solubility Moderate Low
Conjugation Length Shorter Extended
Reactivity Dual coupling Dual coupling

(Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure: Mono-boronate ester (C₂₁H₂₃BO₂, MW: 318.22 g/mol) .
  • Key Differences: Single boronate group limits cross-coupling applications to monofunctional reactions. Higher volatility and reactivity in transmetallation steps compared to the diboronate target compound. Applications: Intermediate in small-molecule synthesis (e.g., pharmaceuticals, ligands) .
Property Target Compound Mono-Boronate Analogue
Boronate Groups 2 1
Suzuki Coupling Utility High (dual) Limited (single)
Stability Moderate Lower (air-sensitive)

1,1,2,2-Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene

  • Structure : Tetra-boronate-substituted ethene (C₄₄H₅₆B₄O₈, MW: 764.31 g/mol) .
  • Key Differences :
    • Four boronate groups enable hyperbranched polymer synthesis and COF construction.
    • Steric hindrance reduces reaction yields in stepwise cross-coupling.
    • Applications : High-density cross-linkers for advanced materials .
Property Target Compound Tetra-Boronate Analogue
Boronate Groups 2 4
Synthetic Complexity Moderate High
Material Applications OLEDs, polymers COFs, nanocomposites

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

  • Structure : Shorter alkene chain (C₁₃H₂₄B₂O₄, MW: 290.94 g/mol) .
  • Key Differences :
    • Reduced steric hindrance from the pentene backbone improves reactivity in diboration of terminal alkynes .
    • Lower thermal stability due to the absence of aromatic stabilization.
    • Applications : Precursor for aliphatic boronates in catalytic cycles .
Property Target Compound Pentene Analogue
Backbone Structure Aromatic Aliphatic
Thermal Stability High Moderate
Reactivity Selective Faster

Optoelectronic Performance

  • The Z-conformation of the target compound enables AIE behavior , as demonstrated in OLEDs, where it emits white light upon aggregation . In contrast, E-conformers exhibit redshifted emission due to planarization .
  • The tetra-boronate analogue (CAS 1660996-72-4) shows superior charge transport in COFs but requires vacuum sublimation for device integration .

Preparation Methods

Standard Reaction Conditions

A representative procedure involves degassing a mixture of diphenylacetylene (5.00 g, 28.0 mmol) and B₂pin₂ (14.25 g, 56.0 mmol) in DMF (150 mL) under argon, followed by the addition of Pt(PPh₃)₄ (0.35 g, 1 mol%). The reaction is heated at 90°C for 24 h, after which the crude product is extracted with ethyl acetate and purified via ethanol washing to yield Z-DBDPE as a white solid (82% yield). Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.19–7.14 (m, 2H), 7.12–7.08 (m, 6H), 6.99 (dd, J = 6.6, 3.0 Hz, 2H), 6.55 (s, 1H).

  • ¹³C NMR (CDCl₃): δ 136.88, 131.58, 127.58, 107.97.

Solvent and Ligand Effects

Alternative protocols using Pt(dba)₃ (dba = dibenzylideneacetone) in toluene with PPh₃ (3 mol%) achieve comparable yields (84%) in shorter reaction times (0.5 h). The solvent significantly impacts reaction kinetics: while DMF stabilizes the platinum complex, toluene enhances reaction rates due to reduced coordination interference.

Table 1: Comparative Analysis of Platinum-Catalyzed Methods

ConditionPt(PPh₃)₄/DMFPt(dba)₃/PPh₃/Toluene
Temperature (°C)90110
Time (h)240.5
Yield (%)8284
Solvent CoordinationHighLow

Palladium-Mediated Cross-Coupling Approaches

While less common, palladium-catalyzed routes enable access to Z-DBDPE derivatives. For instance, Suzuki-Miyaura coupling of Z-DBDPE with 2-bromo-9,9-dioctylfluorene using Pd(PPh₃)₄ in toluene/K₂CO₃ at 80°C yields ladder-type conjugated oligomers. Although this method focuses on functionalization rather than Z-DBDPE synthesis, it underscores the compound’s utility in constructing advanced materials.

Mechanistic Insights and Optimization

Role of Ligands

The coordination environment of platinum critically influences diboration efficiency. Excessive phosphine ligands (e.g., >3 mol% PPh₃) retard the reaction by sativating the metal center, whereas ligand-free conditions lead to incomplete conversion.

Steric and Electronic Effects

The cis-selectivity of the diboration is attributed to the synergistic interplay between the linear alkyne geometry and the planar transition state. Substituents on the alkyne (e.g., phenyl groups) enhance stability via π-stacking, preventing isomerization.

Characterization and Structural Analysis

Spectroscopic Confirmation

Z-DBDPE exhibits distinct ¹¹B NMR signals at δ 30–32 ppm, characteristic of sp²-hybridized boron atoms. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 432.2211 (calc. for C₂₆H₃₄B₂O₄).

Crystallographic Data

Single-crystal X-ray diffraction reveals a centrosymmetric space group (P 1 21/c 1) with lattice parameters a = 15.526 Å, b = 6.539 Å, and c = 25.120 Å. The diboron units adopt a coplanar arrangement with the ethene backbone, facilitating conjugation.

Table 2: Crystallographic Parameters of Z-DBDPE

ParameterValue
Space groupP 1 21/c 1
Z4
Residual factor (R)0.1632
Bond length (B–O)1.37 Å

Comparative Evaluation of Synthetic Routes

The platinum-catalyzed diboration method offers superior scalability and stereoselectivity compared to palladium-based cross-coupling. However, the latter remains valuable for synthesizing Z-DBDPE -containing polymers.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene?

The compound is synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) to couple aryl halides with bis(pinacolato)diboron reagents. Key parameters include:

  • Solvent system : THF/H₂O (3:1 v/v) under inert atmosphere .
  • Temperature : 80–100°C for 12–24 hours.
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to maintain pH >8. Steric hindrance from pinacol groups preserves the Z-configuration by limiting π-bond rotation during synthesis .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).
  • X-ray crystallography : Validates Z-stereochemistry and bond angles (C=C: ~1.34 Å; B-O: ~1.36 Å) using SHELX software for refinement .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (432.172 g/mol) with <2 ppm error .

Q. How should this compound be stored to prevent degradation?

  • Store under argon at –20°C in amber vials.
  • Avoid moisture to prevent hydrolysis of boronate esters (monitor via IR: loss of B-O peak at 1350 cm⁻¹) .

Advanced Research Questions

Q. How does Z→E isomerization during vacuum sublimation impact OLED performance?

The Z-isomer exhibits aggregation-induced emission (AIE) due to restricted intramolecular rotation. However, sublimation (>150°C, <10⁻⁶ Torr) induces partial isomerization to the E-form, causing:

  • Red-shifted emission (Δλ ≈ 20 nm).
  • Reduced quantum yield (ΦPL from 0.85 to 0.62).
  • Lower charge mobility (hole mobility ↓40%). Mitigation: Sublimate below 150°C with post-annealing at 80°C to recover AIE activity .

Q. What strategies optimize this compound’s role in electrochemiluminescence (ECL) materials?

  • Polymerization : Incorporate into poly-TPE via Suzuki coupling with 1,2-bis(4-bromophenyl)ethene. Use Ir(III) complexes as end-cappers to enhance ECL intensity by 300% compared to non-metallated analogs .
  • Co-reaction systems : Pair with tripropylamine (TPrA) to generate stable radical intermediates (λECL = 520 nm, ΔE = 1.8 V) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT calculations (B3LYP/6-31G*): Analyze HOMO/LUMO levels (HOMO: –5.8 eV; LUMO: –2.3 eV) to predict oxidative addition kinetics with Pd(0).
  • Transition-state modeling : Identifies steric clashes between pinacol groups and catalysts, guiding ligand selection (e.g., bulky SPhos improves yield by 25%) .

Q. What challenges arise in achieving >99% stereoisomeric purity?

  • Chromatography : Use silica gel impregnated with AgNO₃ (5% w/w) to separate Z/E isomers (Rf difference: 0.15 in hexane/EtOAc).
  • Crystallization : Slow cooling from ethanol yields Z-isomer crystals (space group P2₁/c, purity >99.5% by HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene
Reactant of Route 2
Reactant of Route 2
(Z)-1,2-Diphenyl-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene

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